(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is an organic molecule characterized by the presence of thiophene rings and a hydroxypropyl group. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Hydroxypropyl Intermediate: This step involves the reaction of thiophene with an appropriate reagent to introduce the hydroxypropyl group.
Amidation Reaction: The hydroxypropyl intermediate is then reacted with an appropriate amine to form the amide bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of thiophene-containing molecules with biological systems. Its hydroxypropyl group can enhance solubility and facilitate biological activity.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Thiophene derivatives are known for their pharmacological properties, and this compound could serve as a lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets in biological systems. The thiophene rings can interact with various enzymes and receptors, potentially modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple sulfur-containing heterocycle.
Thiophene-2-carboxamide: A thiophene derivative with an amide group.
3-Hydroxythiophene: A thiophene derivative with a hydroxy group.
Uniqueness
(2E)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-3-(thiophen-2-yl)prop-2-enamide is unique due to the combination of its hydroxypropyl and amide functionalities, which are not commonly found together in thiophene derivatives
Properties
IUPAC Name |
(E)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c16-12(13-4-2-10-19-13)7-8-15-14(17)6-5-11-3-1-9-18-11/h1-6,9-10,12,16H,7-8H2,(H,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBPLEOKJLHHSE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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